5-Chloro-3-nitroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
5-chloro-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-1-3-6-9-4-7(10(5)6)11(12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZHTEIJUPZDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 2-amino-5-chloropyridine with 1,3-dichloroacetone, followed by nitration at the 3rd position. The reaction is usually carried out in refluxing ethanol . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 5-Amino-3-nitroimidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 5-chloro-3-nitroimidazo[1,2-a]pyridine
- Molecular Formula : C7H4ClN3O2
- Molecular Weight : 197.58 g/mol
- Canonical SMILES : C1=CC2=NC=C(N2C(=C1)Cl)N+[O-]
The compound features a chlorine atom at the 5th position and a nitro group at the 3rd position on the imidazo[1,2-a]pyridine ring, which contributes to its unique reactivity and biological properties.
Antituberculosis Activity
This compound has been identified as a promising candidate for treating multidrug-resistant strains of Mycobacterium tuberculosis. Research indicates that it exhibits potent activity against these strains, with minimum inhibitory concentrations (MICs) significantly lower than those of existing treatments like PA-824. For instance, compound 18 from related studies showed MIC values of less than 0.03 to 0.8 μM against various drug-resistant strains .
Antimicrobial Properties
The compound demonstrates broad-spectrum antimicrobial activity against various bacterial and protozoal pathogens. It has shown effectiveness against resistant strains of bacteria, making it an important candidate for developing new antibiotics .
Antiparasitic Effects
In vitro studies have revealed that this compound exhibits significant antiparasitic activity against Leishmania species and Trypanosoma brucei, with IC50 values ranging from 1–2.1 μM. These findings suggest its potential for treating diseases such as leishmaniasis and Chagas disease while maintaining low cytotoxicity towards human liver cells (HepG2) .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclocondensation reactions followed by nitration processes. Recent advancements in synthetic methodologies have allowed for the generation of diverse libraries of derivatives through techniques such as palladium-catalyzed reactions and late-stage modifications, enhancing the compound's potential for drug development .
| Activity Type | Target Organism/Condition | IC50 Values (μM) | Notes |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Varies | Effective against multidrug-resistant strains |
| Antiparasitic | Leishmania donovani | 1–2.1 | Low cytotoxicity to human HepG2 cells |
| Antiparasitic | Trypanosoma brucei, T. cruzi | 1.3–2.2 | Potential treatment for Chagas disease |
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitroimidazo[1,2-a]pyridine involves the inhibition of essential enzymes in microbial pathogens. The nitro group undergoes bioreduction within the microbial cells, leading to the generation of reactive nitrogen species that damage cellular components, ultimately resulting in cell death . The compound targets specific enzymes involved in DNA synthesis and repair, disrupting the replication process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings
Electronic Effects :
- The chlorine atom in 5-Chloro-3-nitroimidazo[1,2-a]pyridine deactivates the aromatic ring, reducing susceptibility to electrophilic attacks compared to 5-methyl derivatives .
- Methyl groups (e.g., in 5-Methyl-3-nitroimidazo[1,2-a]pyridine) increase electron density, promoting reactions such as halogenation at adjacent positions .
Synthetic Flexibility: Bulky substituents (e.g., phenylthio groups in the 6-chloro derivative) complicate further modifications due to steric hindrance . Chlorination of methyl-substituted analogs (e.g., 3-Chloro-5-methylimidazo[1,2-a]pyridine) proceeds via intermediates like 1-halogenoimidazo[1,2-a]pyridinium salts, highlighting substituent-dependent pathways .
Research Implications
- Drug Design : The electron-withdrawing nitro and chloro groups in this compound may enhance stability in biological environments, making it a candidate for antimicrobial or anticancer agents.
- Reactivity Tuning : Substituting chlorine with methyl or thioether groups alters electronic and steric properties, enabling tailored synthesis of imidazo[1,2-a]pyridines for specific applications .
Biological Activity
5-Chloro-3-nitroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a unique substitution pattern that contributes to its distinct chemical and biological properties. The presence of a chlorine atom and a nitro group enhances its reactivity and targets various biological pathways.
The mechanism of action for this compound primarily involves the inhibition of essential enzymes in microbial pathogens. The nitro group undergoes bioreduction within microbial cells, generating reactive nitrogen species that damage cellular components, leading to cell death . This property underlies its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various bacterial and protozoal pathogens. It has shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, making it a candidate for antituberculosis therapy .
Antiparasitic Effects
In vitro studies have demonstrated that this compound possesses significant antiparasitic activity. For instance, it has been reported to exhibit low cytotoxicity towards human liver cells (HepG2) while displaying effective activity against Leishmania species with IC50 values ranging from 1–2.1 μM . Additionally, it has shown promising results against Trypanosoma brucei and Trypanosoma cruzi, indicating its potential in treating diseases like leishmaniasis and Chagas disease .
Study on Antileishmanial Activity
A study evaluated the efficacy of this compound against Leishmania donovani. The results indicated that the compound was selectively bioactivated by nitroreductases present in the parasite, leading to enhanced antiparasitic activity. The IC50 values were significantly lower in strains overexpressing these enzymes .
Antituberculosis Research
Another investigation focused on the compound's antituberculosis properties. The study revealed that this compound effectively inhibited the growth of multidrug-resistant M. tuberculosis, suggesting its potential as a novel therapeutic agent in tuberculosis treatment .
Summary of Biological Activities
| Activity Type | Target Organism/Condition | IC50 Values (μM) | Notes |
|---|---|---|---|
| Antimicrobial | M. tuberculosis | Varies | Effective against multidrug-resistant strains |
| Antiparasitic | L. donovani | 1–2.1 | Low cytotoxicity to human HepG2 cells |
| Antiparasitic | T. brucei, T. cruzi | 1.3–2.2 | Potential treatment for Chagas disease |
Q & A
Basic: What are the standard synthetic routes for 5-Chloro-3-nitroimidazo[1,2-a]pyridine, and how are yields optimized?
Answer:
The synthesis typically involves cyclocondensation of halogenated precursors with nitro-group-bearing intermediates. For example, analogous compounds like 3-nitroimidazo[1,2-b]pyridazine derivatives are synthesized via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration . Yield optimization often hinges on solvent selection (e.g., polar aprotic solvents for improved reaction kinetics), stoichiometric control of nitrating agents (e.g., HNO₃/H₂SO₄), and microwave-assisted protocols to reduce reaction times . Purification via column chromatography or recrystallization is critical to isolate high-purity products (>95%) .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns. For example, nitro group placement at C3 is validated by deshielded aromatic proton signals (δ 8.5–9.5 ppm) and coupling constants .
- IR Spectroscopy : Nitro group stretching vibrations appear at ~1512–1347 cm⁻¹, while C–Cl bonds show peaks near 765 cm⁻¹ .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signature) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in analogous triazolopyridine derivatives .
Advanced: What challenges arise in achieving regioselective functionalization of the imidazo[1,2-a]pyridine core, and how are they addressed?
Answer:
Regioselectivity is complicated by the compound’s electron-deficient aromatic system and steric hindrance. Key strategies include:
- Friedel-Crafts Acylation : Directed by meta-directing nitro groups, enabling selective C-2 functionalization .
- Catalytic Methods : Zinc chloride or palladium catalysts enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura for C-6 substitution) .
- Protecting Groups : Temporary protection of reactive sites (e.g., nitro reduction to amine for subsequent derivatization) . Computational modeling (DFT) can predict reactive sites to guide synthetic design .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in antimicrobial or anticancer activity often stem from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or viability tests (MTT vs. resazurin). Standardizing protocols and using positive controls (e.g., ciprofloxacin for antibacterial assays) improves reproducibility .
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use of DMSO carriers (≤1% v/v) or prodrug strategies (e.g., esterification) enhances bioavailability .
- Structural Analogues : Confirming purity and regiochemistry via NMR/X-ray to rule out isomer contamination .
Advanced: What computational approaches are used to study structure-activity relationships (SAR) of this compound derivatives?
Answer:
- Molecular Docking : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For example, nitro group orientation in the binding pocket correlates with anti-inflammatory activity .
- QSAR Models : Utilizes descriptors like logP, polar surface area, and H-bond acceptor count to optimize pharmacokinetic properties .
- MD Simulations : Assesses stability of ligand-target complexes over time, identifying critical interactions (e.g., π-π stacking with pyridine rings) .
Advanced: How does the stability of this compound vary under different experimental conditions?
Answer:
- pH Sensitivity : The nitro group is stable under acidic conditions but may degrade in strong bases (pH >10). Storage in inert atmospheres (N₂) prevents reduction to amine derivatives .
- Thermal Stability : Decomposition occurs above 200°C, but microwave-assisted reactions (controlled at 80–120°C) maintain integrity .
- Light Exposure : UV light induces radical formation; amber glassware or dark storage is recommended .
Advanced: What strategies are employed to improve the pharmacokinetic profile of this compound for in vivo studies?
Answer:
- Prodrug Design : Masking the nitro group as a phosphonate ester enhances membrane permeability .
- Lipid Formulations : Nanoemulsions or liposomes improve solubility and reduce hepatic first-pass metabolism .
- Metabolic Stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C-2 reduces CYP450-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
